molecular formula C12H19F3O B114836 1,1,1-Trifluorododec-11-en-2-one CAS No. 141023-04-3

1,1,1-Trifluorododec-11-en-2-one

Cat. No.: B114836
CAS No.: 141023-04-3
M. Wt: 236.27 g/mol
InChI Key: FGCAHPYINYMPEK-UHFFFAOYSA-N
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Description

1,1,1-Trifluorododec-11-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C12H19F3O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluorododec-11-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCAHPYINYMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571889
Record name 1,1,1-Trifluorododec-11-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141023-04-3
Record name 1,1,1-Trifluorododec-11-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the Trifluoromethyl Group in Contemporary Molecular Design

The trifluoromethyl (CF3) group has become a privileged moiety in modern molecular design, particularly within medicinal chemistry and materials science. Its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. The strong electron-withdrawing nature of the CF3 group can influence a molecule's acidity, basicity, and dipole moment. Furthermore, its lipophilicity can enhance metabolic stability and membrane permeability, crucial attributes for pharmacologically active compounds. The presence of the trifluoromethyl group can also lead to conformational changes and improved binding affinity to biological targets.

An Overview of Fluorinated Ketones As Key Synthetic Intermediates

Fluorinated ketones, and specifically trifluoromethyl ketones (TFMKs), are highly valuable and versatile intermediates in organic synthesis. rsc.org They serve as precursors to a wide array of more complex fluorinated molecules. The electrophilic nature of the carbonyl carbon in TFMKs is enhanced by the adjacent electron-withdrawing trifluoromethyl group, making them susceptible to nucleophilic attack. This reactivity is harnessed in various transformations, including reductions to form chiral trifluoromethylated alcohols, which are key structural motifs in many pharmaceuticals. rsc.org The development of efficient synthetic methods to access TFMKs is an active area of research, with techniques such as cross-coupling reactions proving to be powerful tools. acs.orgacs.org

Unique Structural Features and Synthetic Potential of 1,1,1 Trifluorododec 11 En 2 One

1,1,1-Trifluorododec-11-en-2-one is a bifunctional molecule that possesses both a trifluoromethyl ketone and a terminal alkene. This combination of reactive sites within a long aliphatic chain makes it a compound of considerable synthetic interest. The trifluoromethyl ketone group provides a handle for a variety of nucleophilic addition and condensation reactions, while the terminal double bond is amenable to a wide range of transformations, including hydrogenation, halogenation, epoxidation, and polymerization.

The long dodecyl chain imparts significant lipophilicity to the molecule. The interplay between the highly polar trifluoromethyl ketone and the nonpolar hydrocarbon chain, capped with a reactive alkene, suggests potential applications in areas such as surfactant chemistry or as a monomer for specialty polymers. While specific synthetic routes to this compound are not extensively documented, its synthesis could plausibly be achieved through the cross-coupling of a suitable 10-undecen-1-al with a trifluoromethylating agent or by the reaction of an organometallic derivative of 10-undecene with a trifluoroacetylating reagent.

Below is a table summarizing some of the key properties of the closely related saturated compound, 1,1,1-Trifluorododecan-2-one, which can serve as a baseline for understanding the physical characteristics of the unsaturated analogue.

PropertyValueSource
IUPAC Name1,1,1-trifluorododecan-2-onePubChem nih.gov
Molecular FormulaC12H21F3OPubChem nih.gov
Molecular Weight238.29 g/mol PubChem nih.gov
InChIKeyYXTBWTOMSMZIMA-UHFFFAOYSA-NPubChem nih.gov

Research Scope and Objectives for 1,1,1 Trifluorododec 11 En 2 One

Strategies for Assembling the Carbon Skeleton

The assembly of the carbon backbone of this compound can be envisioned through several convergent or linear approaches. Key considerations include the point at which the trifluoromethyl ketone moiety is introduced and the methods used to build and functionalize the C12 chain.

The trifluoromethyl ketone group is a critical pharmacophore found in many biologically active molecules, acting as a mimic of tetrahedral transition states in enzymatic reactions. beilstein-journals.org A variety of methods have been developed for the synthesis of trifluoromethyl ketones. nih.gov

One common approach involves the trifluoroacetylation of a suitable precursor. For instance, enolizable ketones can react with reagents like ethyl trifluoroacetate (B77799) in the presence of a base such as sodium hydride to yield the desired trifluoromethyl ketone. organic-chemistry.org Another powerful method is the direct trifluoromethylation of esters using nucleophilic trifluoromethylating agents. A notable example is the use of fluoroform (HCF3) in combination with potassium hexamethyldisilazide (KHMDS) and triglyme, which allows for the efficient conversion of methyl esters to trifluoromethyl ketones. beilstein-journals.orgnih.govbeilstein-journals.org This method is attractive due to the low cost of fluoroform, an industrial byproduct. beilstein-journals.org

Carboxylic acids can also serve as precursors. They can be converted to trifluoromethyl ketones through treatment with diethylaminosulfur trifluoride (DAST) and a trifluoromethyl source like trifluoromethyl trimethylsilane (B1584522) (TMSCF3). georgiasouthern.edu Additionally, photoinduced methods using CF3Br as the trifluoromethyl source in the presence of a photocatalyst like fac-Ir(ppy)3 offer a mild route to α-CF3-substituted ketones from O-silyl enol ethers. acs.org

PrecursorReagent(s)ProductReference(s)
Enolizable KetoneEthyl trifluoroacetate, NaHTrifluoromethyl ketone organic-chemistry.org
Methyl EsterHCF3, KHMDS, triglymeTrifluoromethyl ketone beilstein-journals.orgnih.govbeilstein-journals.org
Benzoic AcidDAST, TMSCF3Trifluoromethyl ketone georgiasouthern.edu
O-Silyl enol etherCF3Br, fac-Ir(ppy)3α-CF3-substituted ketone acs.org

The dodec-11-en chain is an unbranched twelve-carbon chain with a terminal double bond. Its construction can be achieved through various olefination and coupling reactions. Classic methods like the Wittig reaction or the Horner-Wadsworth-Emmons reaction can be employed to install the terminal alkene.

More advanced and stereoselective methods for alkene synthesis include the Julia-Peterson olefination, which involves the reaction of a silyl (B83357) carbanion with an aldehyde or ketone. numberanalytics.com Metathesis reactions, particularly cross-metathesis, provide a powerful tool for forming new carbon-carbon double bonds. numberanalytics.com

For building the carbon chain to the required length, various transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. numberanalytics.com Reactions such as the Suzuki-Miyaura coupling (palladium-catalyzed coupling of an organoboron compound with an organohalide), Heck reaction (palladium-catalyzed coupling of an alkene with an aryl or vinyl halide), and Sonogashira coupling (palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide) are widely used for the formation of carbon-carbon bonds. numberanalytics.comnumberanalytics.com

Nickel-catalyzed coupling reactions have also emerged as powerful alternatives, enabling the coupling of a wider range of electrophiles, including alkyl halides. numberanalytics.comnih.gov For the synthesis of the dodec-11-en chain, a strategy could involve the coupling of a shorter functionalized fragment with a suitable partner to extend the chain to the desired length. For example, a Grignard reagent could be coupled with an alkenyl halide in the presence of an iron or nickel catalyst. organic-chemistry.org

Coupling ReactionCatalystReactantsBond FormedReference(s)
Suzuki-MiyauraPalladiumOrganoboron compound + OrganohalideC-C numberanalytics.com
HeckPalladiumAlkene + Aryl/Vinyl HalideC-C numberanalytics.com
SonogashiraPalladium/CopperTerminal Alkyne + Aryl/Vinyl HalideC-C numberanalytics.com
Nickel-CatalyzedNickelAlkyl/Aryl Halide + Organometallic ReagentC-C numberanalytics.comnih.gov

Specific Synthetic Routes and Approaches to Related Compounds

While a direct synthesis of this compound is not explicitly detailed in the literature, established methodologies for the synthesis of related compounds provide a clear blueprint for its construction.

The introduction of a trifluoromethyl group can be achieved through various transition metal-mediated processes. rsc.org These methods often offer high efficiency and functional group tolerance. For instance, palladium catalysts can be used to couple (het)aryl boronic acids with N-phenyl-N-tosyltrifluoroacetamide to afford trifluoromethyl ketones in good yields. organic-chemistry.org Copper-catalyzed trifluoromethylation of aldehydes using (bpy)Cu(CF3)3 has also been shown to be effective. organic-chemistry.org

Recent advances have focused on the direct trifluoromethylation of C-H bonds, which represents a highly atom-economical approach. rsc.org While not directly applicable to the ketone functionality, these methods highlight the ongoing development in the field of trifluoromethylation.

Enamino ketones are versatile intermediates in organic synthesis. The reaction of trifluoromethyl enamino ketones with organometallic reagents presents a potential route to elaborate the carbon skeleton. The nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of a trifluoromethyl ketone can be challenging due to the high stability of the intermediate tetrahedral adducts. acs.org However, under controlled conditions, these reactions can proceed to give the desired products.

Research has shown that the reaction of enamines with trifluoromethylated carbonyl compounds can proceed at the α-methyl group of the enamine. researchgate.net Furthermore, o-hydroxyaryl enaminones have been shown to react with trifluoroacetaldehyde (B10831) and ketone derivatives to form trifluoromethyl carbinol-containing chromones under metal-free conditions, showcasing the reactivity of enaminone systems with trifluoromethylated electrophiles. acs.org

Photoinduced Radical Relay Methods for α-CF3 Ketone Formation from Unsaturated Precursors

Photoinduced radical relay reactions represent a powerful strategy for the remote functionalization of molecules. In this context, a radical generated at one site of an unsaturated precursor, such as a long-chain alkene or alkyne, can trigger a cascade of events leading to the formation of an α-trifluoromethyl ketone at a different position.

One prominent method involves the visible-light-induced generation of a trifluoromethyl radical from a suitable source, like CF3I or Togni's reagent. This radical can add to a terminal alkyne. The resulting vinyl radical can then participate in a relay process. For the synthesis of this compound, a hypothetical precursor could be dodec-1-en-11-yne. The process would involve the selective addition of the CF3 radical to the alkyne, followed by oxidation to yield the target ketone.

Key research findings indicate that the efficiency of such radical relays can be influenced by factors like the photocatalyst, solvent, and the specific trifluoromethylating agent used. For instance, iridium or ruthenium-based photocatalysts are commonly employed to absorb visible light and initiate the radical process.

Table 1: Representative Conditions for Photoinduced Trifluoromethylation

Parameter Condition
CF3 Source Umemoto's reagent, Togni's reagent II
Photocatalyst Ru(bpy)3Cl2, Ir(ppy)2(dtbbpy)PF6
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)

| Light Source | Blue LEDs (450 nm) |

Copper-Catalyzed Trifluoromethylation via Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement traditionally describes the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated ketones. A modern variation of this reaction employs copper catalysis to achieve a trifluoromethylative rearrangement. This method provides a direct route to α-CF3 ketones from propargyl alcohol precursors.

For the synthesis of this compound, a suitable starting material would be a propargyl alcohol like 1-undecen-10-ynylmethanol. The reaction would proceed through a copper-catalyzed process where a trifluoromethyl group is introduced, and the alcohol undergoes rearrangement to form the ketone at the C-2 position. The terminal double bond at C-11 remains intact throughout the transformation.

Studies have shown that the choice of the copper catalyst and the trifluoromethyl source is crucial for high yields. For example, using a combination of a copper(I) salt and a ligand can facilitate the catalytic cycle, while reagents like Yagupolskii-Umemoto reagents can serve as the electrophilic CF3+ source.

Synthesis from α-CF3-Enamines and Aldehydes

Enamine chemistry, particularly the Stork enamine synthesis, offers a classic method for forming carbon-carbon bonds. This approach can be adapted to synthesize trifluoromethyl ketones. The synthesis would involve the reaction of a specially prepared α-CF3-enamine with an appropriate aldehyde.

To construct this compound, one could envision reacting 1,1,1-trifluoroacetone (B105887) with a secondary amine (like morpholine (B109124) or pyrrolidine) to form the corresponding α-CF3-enamine in situ. This enamine would then act as a nucleophile, attacking an aldehyde such as 10-undecenal. The resulting intermediate would then be hydrolyzed to afford the final product, this compound.

The success of this method hinges on the stability and reactivity of the α-CF3-enamine, as the electron-withdrawing nature of the trifluoromethyl group can influence its nucleophilicity.

Table 2: Example Reaction Scheme based on Enamine Chemistry

Reactant 1 Reactant 2 Key Reagent Product

Stereoselective Control in Synthesis

Achieving stereochemical control is a fundamental challenge in modern organic synthesis. For a molecule like this compound, this involves controlling the geometry of the carbon-carbon double bond.

Control of Alkene Geometry

The geometry of the double bond at the C-11 position (E or Z isomer) is determined by the stereochemistry of the starting material or the method used to install the alkene. If the synthesis begins with a precursor like 10-undecenal, the E/Z ratio of this aldehyde will directly translate to the final product.

Several reliable methods exist for the stereoselective synthesis of alkenes:

Wittig Reaction: The use of stabilized ylides generally leads to (E)-alkenes, while non-stabilized ylides under salt-free conditions favor the formation of (Z)-alkenes.

Horner-Wadsworth-Emmons Reaction: This modification of the Wittig reaction typically provides excellent selectivity for the (E)-alkene.

Alkyne Reduction: The partial reduction of a terminal alkyne can also control alkene geometry. For instance, hydroboration followed by protonolysis or transfer hydrogenation using specific catalysts can yield terminal alkenes. Lindlar catalysts are famously used for the syn-hydrogenation of alkynes to (Z)-alkenes.

Enantioselective Approaches to Chiral Trifluoromethyl Ketones

While this compound itself is not chiral, the synthetic methods described can often be adapted to produce chiral α-CF3 ketones if a substituent were present at the C-3 position. Enantioselective synthesis aims to produce one enantiomer preferentially over the other.

Strategies for achieving enantioselectivity include:

Chiral Catalysts: Employing a chiral catalyst in the copper-catalyzed Meyer-Schuster rearrangement or in photoinduced radical reactions can create a chiral environment that favors the formation of one enantiomer. Chiral ligands coordinated to the metal center are key to this approach.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material. This auxiliary directs the stereochemical outcome of a reaction and is removed in a subsequent step. For example, a chiral amine could be used to form a chiral enamine, which would then react diastereoselectively.

Enantioselective Enolate Trifluoromethylation: This involves generating a chiral enolate from a ketone precursor and then reacting it with an electrophilic trifluoromethylating agent. The chirality can be induced by a chiral base or a chiral ligand.

These enantioselective methods are at the forefront of pharmaceutical and materials science research, where the specific three-dimensional arrangement of atoms is often critical to function.

Reactivity of the Trifluoromethyl Ketone Moiety

The trifluoromethyl ketone is not a simple ketone. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the adjacent carbonyl group, making it a focal point for a variety of chemical transformations.

The carbonyl carbon in trifluoromethyl ketones (TFMKs) is a highly active electrophile. nih.gov This enhanced electrophilicity is a direct consequence of the powerful inductive effect exerted by the neighboring trifluoromethyl group. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the carbonyl carbon. nih.govresearchgate.net This effect makes the carbonyl carbon in compounds like this compound significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles compared to its non-fluorinated ketone counterparts. nih.govmasterorganicchemistry.com

The primary reaction pathway for the trifluoromethyl ketone moiety involves the nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, with the hybridization of the carbonyl carbon changing from sp² to sp³. masterorganicchemistry.com

A wide array of nucleophiles can add to trifluoromethyl ketones. The reaction's reversibility depends on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents, typically result in irreversible additions, while weaker nucleophiles may lead to reversible processes. masterorganicchemistry.com

Research has demonstrated successful nucleophilic additions using various reagents. For instance, benzylboronic acid pinacol (B44631) esters add to activated ketones, including trifluoromethyl ketones, in good yields, a reaction enhanced by the use of DABCO as a Lewis base additive. nih.gov Competition experiments have shown that trifluoromethyl ketones are highly reactive electrophiles, reacting readily even in the presence of other carbonyl groups like aldehydes. nih.gov Furthermore, formaldehyde (B43269) N,N-dialkylhydrazones undergo nucleophilic 1,2-addition to trifluoromethyl ketones without the need for a catalyst. acs.org The synthesis of trifluoromethyl ketones often involves the nucleophilic addition of a trifluoromethyl source to an ester or other carbonyl derivative, underscoring the importance of this reaction type. nih.govbeilstein-journals.orgorganic-chemistry.org

Synthetic methods for preparing thioketals that feature CF₃ groups are not common. rsc.orgrsc.orgnih.gov However, a copper-catalyzed thioketalization of enones bearing trifluoromethyl groups has been developed, which is directly relevant to the reactivity of this compound. rsc.orgrsc.org This method facilitates the addition of various thiols to β-CF₃-substituted enones, producing a range of thioketals in moderate to excellent yields. rsc.orgrsc.orgnih.gov

The reaction is typically catalyzed by a copper salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). rsc.orgrsc.orgresearchgate.net A plausible mechanism suggests that the copper catalyst first coordinates with the enone, activating it for nucleophilic attack. A thiol then attacks the carbonyl carbon, and with the assistance of an additive like trimethylsilyl (B98337) chloride (TMSCl), a second thiol molecule can substitute the resulting OTMS group to form the final thioketal product, while the copper catalyst is recycled. rsc.orgrsc.org This process allows for the straightforward formation of thioketals containing both a CF₃ group and an unsaturated double bond. rsc.orgnih.gov

Table 1: Examples of Copper-Catalyzed Thioketalization of β-CF₃-Substituted Enones. rsc.orgresearchgate.net
Enone SubstrateThiol ReagentCatalyst (mol%)Yield (%)
(E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-oneEthanethiolCu(OTf)₂ (10)85
(E)-4,4,4-trifluoro-1-phenyl-3-(p-tolyl)but-2-en-1-onePropanethiolCu(OTf)₂ (10)82
(E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-phenylbut-2-en-1-oneEthanethiolCu(OTf)₂ (10)78
(E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-oneThiophenolCu(OTf)₂ (10)96
(E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-oneBenzyl mercaptanCu(OTf)₂ (10)95

Beyond the reactivity centered on the carbonyl, the trifluoromethyl group itself can participate in chemical transformations, although this often requires specific conditions to overcome the strength of the C-F bond.

The activation and functionalization of the C–F bond is a challenging yet significant area of research. rsc.org The C-F bond is the strongest single bond in organic compounds, but progress has been made in its selective activation in various trifluoromethyl-containing compounds, including trifluoromethyl ketones. rsc.org These transformations provide pathways to synthesize diverse fluorinated molecules that might be otherwise difficult to access. rsc.orgbaranlab.org

One emerging strategy involves photoredox catalysis. researchgate.net For example, visible-light-induced reactions can cleave a C-F bond in trifluoromethyl ketones, often via radical processes, to allow for subsequent functionalization. researchgate.netacs.org This approach can lead to the formation of difluoro- or monofluoromethylated products. The intellectual and chemical challenges associated with C-F bond activation are considerable, but the potential to create novel molecular architectures drives ongoing research in this field. baranlab.org

Transformations Involving the Trifluoromethyl Group

Electrophilic Trifluoromethylation at the α-Carbon

The α-carbon of this compound, adjacent to the carbonyl group, is susceptible to electrophilic attack. The introduction of a trifluoromethyl (CF₃) group at this position can be achieved through electrophilic trifluoromethylation. This reaction typically involves the ketone's enol or enolate form, which acts as a nucleophile, attacking an electrophilic "CF₃⁺" source.

Recent advancements have highlighted the use of copper-catalyzed methods for such transformations. rsc.org In this context, the ketone can be converted to its enol ether or enamine derivative to facilitate the reaction. The general mechanism involves the generation of a CF₃ radical or a related electrophilic species from a suitable reagent. Hypervalent iodine compounds, such as Togni reagents, are prominent electrophilic trifluoromethylating agents used for this purpose. researchgate.netresearchgate.net These reagents, in the presence of a catalyst like copper(I), can effectively transfer a CF₃ group to C-centered nucleophiles like the enolate of this compound. rsc.orgresearchgate.net The process can be understood as a formal umpolung (reactivity reversal) of the typically nucleophilic CF₃ group. researchgate.net

The reaction proceeds as the enolate of the ketone attacks the electrophilic trifluoromethylating reagent, leading to the formation of a new carbon-carbon bond at the α-position.

Table 1: Reagents for Electrophilic Trifluoromethylation

Reagent Class Specific Example Catalyst/Conditions
Hypervalent Iodine Reagents Togni Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) Copper salts (e.g., CuI) rsc.orgconicet.gov.ar
Hypervalent Iodine Reagents Togni Reagent II (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) Phase-transfer catalysis researchgate.net

Reactivity of the Terminal Alkene Moiety (Dodec-11-en)

The terminal carbon-carbon double bond (C=C) in this compound is a site of high electron density, making it reactive towards a variety of reagents, particularly electrophiles. libretexts.orgyoutube.com

Electrophilic Addition Reactions to the C=C Bond

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In this process, the π-bond of the alkene attacks an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. youtube.comlibretexts.org When strong Brønsted acids like hydrogen halides (HBr, HCl) react with the terminal alkene of this compound, the reaction follows Markovnikov's rule. msu.eduopenochem.org The proton (electrophile) adds to the terminal carbon (C-12), which bears more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C-11. msu.edulibretexts.org Subsequent attack by the halide anion (nucleophile) on this carbocation yields the corresponding 11-halo-1,1,1-trifluorododecan-2-one. libretexts.org

The general mechanism is a two-step process:

Electrophilic attack : The alkene's π electrons attack the hydrogen of the H-X molecule, forming a C-H bond and a carbocation intermediate. libretexts.org

Nucleophilic attack : The halide ion (X⁻) attacks the electrophilic carbocation, forming the final product. libretexts.org

The hydration of the alkene, to produce an alcohol, can also be achieved through electrophilic addition using water in the presence of a strong acid catalyst like sulfuric acid. msu.edulibretexts.org

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The terminal alkene can undergo various oxidation reactions.

Epoxidation : This reaction forms an epoxide (or oxirane), a three-membered ring containing an oxygen atom. msu.edu It is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The result of this reaction on this compound would be 1,1,1-trifluoro-11,12-epoxydodecan-2-one.

Dihydroxylation : This process converts the C=C double bond into a 1,2-diol (a glycol). libretexts.org This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, dilute potassium permanganate (B83412) (KMnO₄). msu.edulibretexts.org The reaction with OsO₄ is known for its syn-addition stereochemistry, where both hydroxyl groups add to the same face of the double bond, forming 1,1,1-trifluorododecane-11,12-diol-2-one. libretexts.org While effective, OsO₄ is toxic and expensive, leading to the development of methods that use it in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). libretexts.org

Radical Reactions Involving the Alkene

In the presence of peroxides, light, or heat, the addition of hydrogen bromide (HBr) to the terminal alkene proceeds via a free-radical mechanism. youtube.comquizlet.com This pathway leads to an anti-Markovnikov product, which is contrary to the outcome of electrophilic addition. libretexts.orglibretexts.org In this case, the bromine atom adds to the terminal carbon (C-12), and the hydrogen atom adds to C-11. youtube.comlibretexts.org

The mechanism involves three main stages:

Initiation : The peroxide initiator homolytically cleaves to form two radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.com

Propagation : The bromine radical adds to the terminal carbon of the alkene, forming a more stable secondary carbon radical at C-11. This carbon radical then abstracts a hydrogen atom from another HBr molecule, yielding the anti-Markovnikov product and regenerating a bromine radical, which continues the chain reaction. youtube.com

Termination : The reaction ceases when two radicals combine. youtube.comaklectures.com

This "peroxide effect" is specific to HBr; radical addition does not occur effectively with HCl or HI under similar conditions. libretexts.org

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that allows for the rearrangement of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). libretexts.orgnih.gov The terminal alkene of this compound can participate in several types of metathesis reactions.

Cross-Metathesis (CM) : Reacting this compound with another alkene would result in the formation of new olefin products. libretexts.org For instance, a cross-metathesis reaction with a fluorinated alkene like 1,1-difluoroethylene could be explored. nih.gov The reaction involves a [2+2] cycloaddition between the catalyst's metal-carbon double bond and the substrate's C=C bond to form a metallacyclobutane intermediate. libretexts.org

Ring-Closing Metathesis (RCM) : If the molecule contained a second double bond, RCM could be used to form a cyclic compound. libretexts.org

Enyne Metathesis : A reaction between the terminal alkene and an alkyne could produce a 1,3-diene. libretexts.org

Table 2: Common Catalysts for Olefin Metathesis

Catalyst Type Example Characteristics
Grubbs Catalysts Grubbs First-Generation, Second-Generation Ruthenium-based; high functional group tolerance; stable in air and water (2nd Gen > 1st Gen). nih.govsigmaaldrich.com
Hoveyda-Grubbs Catalysts Hoveyda-Grubbs Second-Generation Ruthenium-based; feature a chelating ligand for enhanced stability and recyclability. springernature.com

Cycloaddition Reactions (e.g., [3+2] or [4+2] involving the alkene as a component)

Cycloaddition reactions involve the joining of two unsaturated molecules to form a new ring. The terminal alkene can act as one of the components in these reactions.

[3+2] Cycloaddition : Also known as 1,3-dipolar cycloaddition, this reaction involves a 1,3-dipole reacting with a dipolarophile (the alkene). For example, this compound could react with an azide (B81097) (R-N₃) to form a triazoline ring or with a diazo compound like 2,2,2-trifluorodiazoethane (B1242873) to form a pyrazoline. nih.govnih.govresearchgate.net These reactions are often catalyzed, for instance by copper(I) in the case of azide-alkyne cycloadditions (a related reaction). nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction) : In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (the alkene component) to form a six-membered ring. While a simple terminal alkene like that in this compound is not a highly reactive dienophile, the reaction can proceed, particularly if the alkene is activated by electron-withdrawing groups or under specific conditions. libretexts.org The reaction between the terminal alkene of our subject molecule and a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring.

Interplay between the Ketone and Alkene Moieties

For long-chain unsaturated ketones, the interaction between the ketone and alkene functionalities is generally minimal due to the significant distance separating them.

Remote Electronic and Steric Effects

In a molecule like this compound, the powerful electron-withdrawing trifluoromethyl group primarily influences the reactivity of the adjacent carbonyl carbon, making it highly electrophilic. However, due to the long aliphatic chain, this electronic effect is not expected to significantly influence the reactivity of the distant terminal double bond. Similarly, steric hindrance at one end of the molecule would not be expected to impact reactions at the other.

Potential for Cascade Reactions

Cascade reactions, which involve a sequence of intramolecular reactions, are a theoretical possibility for appropriately designed unsaturated ketones. Such reactions often rely on the initial formation of a reactive intermediate that can then engage with the second functional group. For a molecule with a long tether like this compound, intramolecular cyclization reactions are conceivable under specific conditions, for instance, through radical pathways or metal-catalyzed processes that can bring the two reactive ends of the molecule into proximity. However, without experimental data, the feasibility and outcomes of such cascade reactions for this specific compound are purely speculative.

Mechanistic Studies and Computational Analysis of Reactivity

Mechanistic studies, including computational analysis, are invaluable for understanding reaction pathways and predicting selectivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for modeling chemical reactions. For a molecule like this compound, DFT calculations could theoretically be employed to model various potential reaction pathways, such as nucleophilic attack at the ketone, electrophilic addition to the alkene, or intramolecular cyclizations. These calculations could provide insights into the activation energies of different pathways and the geometries of transition states. However, no such studies have been published for this specific compound.

Understanding Selectivity and Reaction Energetics

Computational analysis would be crucial for understanding the selectivity (chemoselectivity, regioselectivity, and stereoselectivity) of potential reactions involving this compound. By calculating the energies of different products and intermediates, researchers could predict the most likely reaction outcomes. For example, in a potential intramolecular reaction, computational models could help determine whether a five-, six-, or larger-membered ring is more likely to form. Again, the absence of published research means that the reaction energetics and selectivity for this molecule remain unknown.

Precursor for Complex Fluorinated Aliphatic and Alicyclic Systems

No specific data is available for this compound.

Utility in the Construction of Functionalized Organic Scaffolds

No specific data is available for this compound.

Access to Compounds with Defined Stereochemistry

No specific data is available for this compound.

Role in Cascade and Multicomponent Synthesis

No specific data is available for this compound.

Table of Compounds Mentioned

Since no specific compounds could be discussed in the context of this compound's applications, a table of mentioned compounds cannot be generated.

Advanced Characterization Techniques and Theoretical Studies

Spectroscopic Methods for Structural Analysis of Derivatives

The precise characterization of 1,1,1-Trifluorododec-11-en-2-one and its derivatives relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous determination of the molecular architecture.

Infrared (IR) Spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For a derivative of this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.orgorgchemboulder.com However, the presence of the α,β-unsaturation in potential derivatives could lower this frequency to the 1685-1666 cm⁻¹ range due to conjugation. libretexts.org The carbon-fluorine bonds of the trifluoromethyl group exhibit strong absorption bands in the region of 1000-1400 cm⁻¹. The terminal vinyl group would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching around 1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: The proton spectrum of a this compound derivative would show distinct signals for the protons of the vinyl group in the 4.9-5.8 ppm region. Protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to resonate in the 2.0-2.5 ppm range. libretexts.orglibretexts.org The long methylene (B1212753) chain would produce a complex multiplet in the 1.2-1.6 ppm region.

¹³C NMR: The carbonyl carbon is readily identified by its characteristic chemical shift in the downfield region of the spectrum, typically between 190 and 215 ppm. libretexts.org The carbons of the trifluoromethyl group would also have a distinct chemical shift, and their signal would be split due to coupling with the fluorine atoms.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. A derivative of this compound would exhibit a singlet in its ¹⁹F NMR spectrum, assuming no other fluorine atoms are present, confirming the presence of the CF₃ group. beilstein-journals.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For aliphatic ketones, common fragmentation pathways include α-cleavage and the McLafferty rearrangement. openstax.orgyoutube.com The α-cleavage would involve the breaking of the bond between the carbonyl carbon and the adjacent carbon, leading to the formation of an acylium ion. The McLafferty rearrangement, if a gamma-hydrogen is available, would result in the loss of a neutral alkene molecule. libretexts.orgopenstax.org

Spectroscopic Data for a Hypothetical Derivative of this compound
Technique Expected Observations
IR (cm⁻¹)~1715 (C=O stretch), ~1640 (C=C stretch), 1000-1400 (C-F stretch)
¹H NMR (ppm)4.9-5.8 (vinyl H), 2.0-2.5 (α-protons), 1.2-1.6 (methylene chain)
¹³C NMR (ppm)190-215 (C=O), ~120 (CF₃, quartet), 114-140 (vinyl C)
¹⁹F NMR (ppm)Singlet corresponding to the CF₃ group
Mass Spec (m/z)Molecular ion peak, fragments from α-cleavage and McLafferty rearrangement

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides a powerful lens through which to explore the molecular world, offering insights that can be difficult or impossible to obtain through experimental means alone. acs.orgnasa.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting the electronic structure and reactivity of molecules. acs.org For this compound and its derivatives, these calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Predict Spectroscopic Properties: Calculate NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. nih.gov

Analyze Electronic Properties: Map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate electrostatic potential surfaces. This information is crucial for understanding the molecule's reactivity, particularly where electrophilic and nucleophilic attacks are likely to occur.

Investigate Reaction Mechanisms: Model the pathways of chemical reactions, determine transition state structures, and calculate activation energies, providing a detailed understanding of how the molecule might be synthesized or how it might react. acs.org

Predicted Computational Data for this compound
Computational Method Predicted Parameter
DFT (B3LYP/6-31G*)Optimized bond lengths and angles
TD-DFTElectronic transition energies (UV-Vis spectrum)
GIAO-DFT¹³C and ¹H NMR chemical shifts
Frequency AnalysisIR vibrational frequencies and intensities
NBO AnalysisAtomic charges and orbital interactions

Molecular Dynamics Simulations

Due to the presence of a long and flexible dodecyl chain, the conformational landscape of this compound is vast. Molecular Dynamics (MD) simulations are a computational technique that can be used to explore this conformational space by simulating the motion of atoms and molecules over time. youtube.com For this compound, MD simulations can:

Explore Conformational Preferences: Identify the most populated conformations of the flexible alkyl chain in different environments (e.g., in a solvent or in the gas phase).

Study Dynamic Behavior: Analyze the flexibility of the chain and the timescale of conformational changes.

Simulate Interactions: Model how the molecule might interact with other molecules, such as in a solvent or at an interface. This is particularly relevant for understanding its physical properties and potential biological activity.

The insights gained from MD simulations are complementary to the static picture provided by quantum chemical calculations and are essential for a complete understanding of the behavior of flexible molecules like this compound.

Retrosynthetic Analysis Strategies for 1,1,1 Trifluorododec 11 En 2 One and Its Derivatives

Strategic Disconnections at Key Functional Groups

The initial step in the retrosynthetic analysis of 1,1,1-trifluorododec-11-en-2-one involves identifying the most logical bonds to break, which correspond to reliable chemical reactions in the forward synthesis. amazonaws.com The most strategic disconnections are adjacent to the electron-withdrawing trifluoromethyl ketone and at the terminal double bond.

A primary disconnection is made at the C2-C3 bond, cleaving the molecule into a trifluoroacetyl synthon and a C10 alkyl synthon. This is a logical step because the carbonyl carbon of a trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing nature of the three fluorine atoms, making it an excellent target for nucleophilic attack. nih.gov This disconnection suggests a forward synthesis involving the reaction of a trifluoroacetylating agent with a 10-carbon organometallic reagent.

A second key disconnection targets the C11-C12 double bond. This disconnection is based on well-established olefination reactions, such as the Wittig reaction, which would break the molecule into a C11 phosphonium (B103445) ylide and formaldehyde (B43269). youtube.com Alternatively, this bond can be disconnected to reveal a C11 aldehyde and a methylide synthon.

These primary disconnections are summarized in the table below.

Disconnection Bond Cleaved Resulting Synthons Corresponding Forward Reaction
Ketone FormationC2 – C3Trifluoroacetyl cation and a 9-decenyl anionAcylation of an organometallic reagent (e.g., Grignard) with a trifluoroacetic acid derivative.
Alkene FormationC11 = C12C11 aldehyde and a methylide anionWittig reaction or related olefination.

Application of Functional Group Interconversions (FGIs)

Functional Group Interconversions (FGIs) are crucial for converting one functional group into another to facilitate a key disconnection or to prepare a more suitable precursor. ub.edufiveable.me For this compound, FGIs can be applied to both the ketone and alkene moieties to open up alternative synthetic routes.

The trifluoromethyl ketone itself can be considered the product of an FGI. Instead of direct trifluoroacetylation, one might consider the synthesis from a different carbonyl-containing group. For instance, a carboxylic acid could be converted into the target ketone. vanderbilt.edu This approach involves transforming the acid into a more reactive species, like a Weinreb amide, which can then react with a trifluoromethyl nucleophile. mdpi.com

The terminal alkene can also be accessed through FGI. A common strategy is the partial reduction of a terminal alkyne, which can be achieved using Lindlar's catalyst to ensure cis-alkene formation (though for a terminal alkene, this is not a stereochemical issue). youtube.com Another FGI strategy involves the dehydration of a terminal alcohol (1-dodecen-11-ol) to form the alkene.

The table below details potential FGIs in the synthesis of the target molecule.

Target Functional Group Precursor Functional Group FGI Reaction Rationale
Trifluoromethyl KetoneCarboxylic Acid/EsterConversion to Weinreb amide followed by trifluoromethylationAvoids direct handling of potentially unstable organometallic reagents with highly reactive acyl chlorides. mdpi.com
Terminal AlkeneTerminal AlkynePartial hydrogenation (e.g., Lindlar's catalyst)Alkynes can be easier to introduce and functionalize at the end of a long chain. youtube.com
Terminal AlkenePrimary AlcoholDehydrationUtilizes readily available long-chain alcohols as precursors.
Terminal AlkeneAldehydeWittig ReactionA highly reliable method for forming a terminal C=C bond from a carbonyl. youtube.com

Identification of Key Synthons and Readily Available Precursors

Following the disconnections and FGIs, the next step is to identify the key synthons and their corresponding commercially available or easily synthesized precursors. icj-e.org

Based on the C2-C3 disconnection, the two primary synthons are a trifluoroacetyl cation (CF3CO+) and a 9-decenyl anion. The trifluoroacetyl synthon can be sourced from various stable reagents. The 9-decenyl anion would typically be generated in situ from a corresponding halide.

Synthon Synthetic Equivalent (Reagent) Potential Commercially Available Precursor
CF3CO+ (Trifluoroacetyl cation)Ethyl trifluoroacetate (B77799), Trifluoroacetic anhydrideEthyl trifluoroacetate, Trifluoroacetic acid
CH2=CH(CH2)8- (9-decenyl anion)9-decenylmagnesium bromide (Grignard reagent)10-bromo-1-decene (B1332156)
CH2=CH(CH2)8CHO (10-undecenal)10-undecenal10-undecenoic acid (via reduction)
(C6H5)3P+CH2- (Methylide phosphonium ylide)Methyltriphenylphosphonium bromideMethyl bromide, Triphenylphosphine

The precursor 10-bromo-1-decene can be synthesized from the commercially available 10-undecenoic acid by reduction to the alcohol followed by bromination. This highlights how multi-step sequences are often required to generate the necessary building blocks for the final convergent steps.

Designing Convergent Synthetic Pathways

A convergent synthesis, which involves preparing key fragments of the target molecule separately before combining them in the final stages, is generally more efficient for synthesizing molecules with long chains like this compound. wikipedia.org This approach maximizes yield and simplifies purification by dealing with smaller, less complex intermediates in the initial steps.

A plausible convergent pathway for this compound is outlined below. The synthesis is divided into two main branches: the preparation of the C10 organometallic fragment and its final coupling with the trifluoroacetyl group.

Convergent Synthetic Pathway Outline

Step Transformation Reactants Product
Fragment A Synthesis
A1Reduction of Carboxylic Acid10-undecenoic acid, LiAlH410-undecen-1-ol
A2Bromination of Alcohol10-undecen-1-ol, PBr310-bromo-1-decene
A3Grignard Reagent Formation10-bromo-1-decene, Mg metal9-decenylmagnesium bromide (Fragment A)
Fragment B Source
B1Commercially AvailableEthyl trifluoroacetate (Fragment B)-
Convergence Step
C1Acylation of Grignard Reagent9-decenylmagnesium bromide, Ethyl trifluoroacetateThis compound

This convergent approach is highly efficient. The key fragments, a Grignard reagent containing the C10 chain with the terminal alkene and a simple trifluoroacetate ester, are brought together in the final step. The reaction between a Grignard reagent and an ester is a classic and reliable method for ketone synthesis, making this a robust and logical pathway. fiveable.me

Future Research Directions for 1,1,1 Trifluorododec 11 En 2 One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry hinges on the development of efficient, cost-effective, and environmentally benign methods for producing valuable compounds. For 1,1,1-Trifluorododec-11-en-2-one, future research should prioritize the creation of novel and sustainable synthetic routes. Current methods for synthesizing trifluoromethyl ketones often rely on expensive reagents or harsh reaction conditions.

Future efforts should focus on:

Catalytic Approaches: Investigating new catalytic systems, including those based on earth-abundant metals or metal-free catalysts, to improve efficiency and reduce waste.

Renewable Starting Materials: Exploring pathways that utilize renewable feedstocks to decrease the environmental footprint of the synthesis.

Atom Economy: Designing synthetic strategies that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. A tandem process involving a Claisen condensation and a retro-Claisen C-C bond cleavage represents an efficient approach to trifluoromethyl ketones. organic-chemistry.org

Fluoroform as a Reagent: Utilizing fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethylating agent presents a cost-effective and straightforward method for producing trifluoromethyl ketones from readily available esters. beilstein-journals.org

Synthetic Goal Approach Potential Benefits
Increased EfficiencyNovel CatalysisLower costs, reduced reaction times
SustainabilityRenewable FeedstocksSmaller environmental impact
Waste ReductionHigh Atom EconomyLess chemical waste
Cost-EffectivenessUse of FluoroformUtilization of an inexpensive reagent

Exploration of Unprecedented Reactivity Profiles

The combination of a trifluoromethyl group and a terminal alkene in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent ketone, making it a valuable mimic of tetrahedral transition-state intermediates in enzymatic reactions. beilstein-journals.org

Future research should aim to:

Investigate Novel Transformations: Explore reactions that take advantage of the unique electronic properties of the molecule, such as novel cycloadditions, asymmetric transformations, and C-H functionalization reactions.

Understand Reaction Mechanisms: Conduct detailed mechanistic studies to gain a fundamental understanding of how the compound behaves in different chemical environments. This knowledge is crucial for designing new and selective reactions.

Computational Modeling: Employ computational chemistry to predict and rationalize the compound's reactivity, guiding experimental design and accelerating discovery.

Expansion of Its Role in the Synthesis of Value-Added Molecules

Trifluoromethyl ketones are recognized as valuable building blocks in the synthesis of biologically active compounds and functional materials. beilstein-journals.org The structural features of this compound make it an attractive precursor for a wide range of value-added molecules.

Key areas for future exploration include:

Pharmaceuticals and Agrochemicals: Utilizing the compound as a starting material for the synthesis of novel drug candidates and pesticides. The trifluoromethyl group can enhance metabolic stability and binding affinity.

Advanced Materials: Investigating its use in the development of new polymers, liquid crystals, and other functional materials where the unique properties of the fluorinated group can be exploited.

Asymmetric Synthesis: Developing stereoselective methods to introduce chirality, leading to the synthesis of enantiomerically pure compounds with specific biological activities.

Application Area Potential Impact
PharmaceuticalsDevelopment of new drugs with improved properties
AgrochemicalsCreation of more effective and safer pesticides
Materials ScienceDesign of novel materials with unique characteristics

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry)

The integration of modern synthetic technologies, such as flow chemistry, offers numerous advantages for the synthesis and manipulation of this compound. Flow chemistry allows for precise control over reaction parameters, enhanced safety, and improved scalability.

Future research should focus on:

Developing Continuous-Flow Syntheses: Designing and optimizing continuous-flow processes for the synthesis of the target compound and its derivatives. This can lead to higher yields, shorter reaction times, and easier purification. nih.gov For instance, the α-trifluoromethoxylation of ketones has been successfully performed under flow conditions, significantly reducing reaction times from hours to minutes. nih.gov

In-line Analysis and Optimization: Integrating real-time analytical techniques to monitor reactions in flow, enabling rapid optimization and process control.

Automated Synthesis Platforms: Utilizing automated platforms to explore a wide range of reaction conditions and substrates, accelerating the discovery of new transformations and applications. Gas/liquid-phase micro-flow trifluoromethylation using fluoroform has been successfully developed for carbonyl compounds. researchgate.net

Technology Advantages for this compound Synthesis
Flow ChemistryImproved safety, scalability, and control over reaction conditions
In-line AnalyticsReal-time monitoring and rapid optimization
Automated SynthesisHigh-throughput screening of reaction conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluorododec-11-en-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves fluorination of a ketone precursor or alkene functionalization. Key parameters include temperature control (e.g., cooling to -100°C for exothermic steps, as seen in analogous trifluoromethyl syntheses), solvent selection (THF or dichloromethane for solubility), and catalyst choice (e.g., Lewis acids). Monitoring via thin-layer chromatography (TLC) or in situ NMR can track intermediate formation. Yield optimization may require iterative adjustments of stoichiometry, reaction time (e.g., 3 days for phosphazene derivatives), and purification techniques like column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral signatures should researchers anticipate?

  • Methodological Answer :

  • 19F NMR : Expect a singlet or multiplet near -70 ppm for the trifluoromethyl group, with coupling constants influenced by adjacent substituents.
  • 1H/13C NMR : The α,β-unsaturated ketone moiety will show deshielded protons (δ 5.5–7.0 ppm for the enone system) and carbonyl carbons near 200 ppm.
  • IR Spectroscopy : Strong C=O stretching at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (M⁺) with isotopic patterns characteristic of fluorine atoms. Calibration with deuterated solvents or internal standards (e.g., TMS) is critical .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 1-position influence the compound’s reactivity in Diels-Alder reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing effect of the -CF₃ group increases the electrophilicity of the enone system, accelerating reaction rates with dienes. Computational modeling (e.g., DFT calculations) can predict transition-state geometries and regioselectivity. Experimental validation involves comparative kinetic studies using non-fluorinated analogs under identical conditions (e.g., solvent, temperature). Monitor progress via HPLC or GC-MS to quantify product ratios .

Q. What strategies can resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies should be conducted in solvents of varying polarity (e.g., hexane, ethanol, DMSO) at controlled temperatures. Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Conflicting data may arise from impurities or metastable polymorphs; thus, purity verification (HPLC, elemental analysis) and X-ray crystallography for solid-state characterization are essential. Statistical tools like ANOVA can identify outliers .

Q. How does the compound’s stability under acidic or basic conditions impact its applicability in catalytic processes?

  • Methodological Answer : Stability assays involve exposing the compound to pH gradients (e.g., HCl/NaOH solutions) and monitoring degradation via NMR or LC-MS over time. Kinetic profiling (e.g., Arrhenius plots) identifies decomposition pathways. For catalytic applications (e.g., asymmetric synthesis), evaluate recyclability by measuring yield retention over multiple cycles. Compare with fluorinated analogs to isolate the -CF₃ group’s role .

Methodological Considerations

  • Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses. For example, a study on enantioselective synthesis should justify novelty (e.g., unexplored catalysts) and relevance (e.g., pharmaceutical intermediates) .
  • Data Interpretation : Address contradictions by cross-validating results with multiple analytical techniques (e.g., combining NMR, XRD, and computational data). Transparent reporting of anomalies ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.